7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one

Bicyclic scaffold design Conformational analysis Medicinal chemistry building blocks

7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one (CAS 151833-70-4; molecular formula C₁₄H₁₈N₂O₂; MW 246.30 g/mol) is a heterocyclic compound belonging to the 3,7,9-triheterabicyclo[3.3.2]decan-10-one family first reported by Garrison, Berlin, and co-workers in 1993. The scaffold features a bicyclic [3.3.2] framework incorporating an oxygen bridge at position 3, two endocyclic nitrogen atoms at positions 7 and 9, and a lactam carbonyl at position 10, with a benzyl substituent on N7.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 151833-70-4
Cat. No. B6292200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one
CAS151833-70-4
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESC1C2COCC(CN1CC3=CC=CC=C3)NC2=O
InChIInChI=1S/C14H18N2O2/c17-14-12-7-16(6-11-4-2-1-3-5-11)8-13(15-14)10-18-9-12/h1-5,12-13H,6-10H2,(H,15,17)
InChIKeyPKQQLKQNHNSBEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one (CAS 151833-70-4): Structural Identity, Scaffold Class, and Procurement Baseline


7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one (CAS 151833-70-4; molecular formula C₁₄H₁₈N₂O₂; MW 246.30 g/mol) is a heterocyclic compound belonging to the 3,7,9-triheterabicyclo[3.3.2]decan-10-one family first reported by Garrison, Berlin, and co-workers in 1993 [1]. The scaffold features a bicyclic [3.3.2] framework incorporating an oxygen bridge at position 3, two endocyclic nitrogen atoms at positions 7 and 9, and a lactam carbonyl at position 10, with a benzyl substituent on N7 . This compound is commercially supplied as a heterocyclic building block (typical purity ≥97%) for medicinal chemistry and organic synthesis applications . The scaffold family has been investigated in the context of antiarrhythmic drug discovery, with the broader 3,7-diheterabicyclo[3.3.1]nonane and 3,7,9-triheterabicyclo[3.3.2]decan-10-one classes demonstrating activity against cardiac ion channels [1].

Why Generic Substitution Fails for 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one: Scaffold-Level Differentiation from [3.3.1] and Non-Oxa Analogs


Replacing 7-benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one with a closely related analog—such as the [3.3.1] congener 7-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane (CAS 1357353-12-8), the non-oxa analog 3-benzyl-3,9-diazabicyclo[3.3.2]decan-10-one (CAS 1050886-77-5), or the sulfur-bridged 7-benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one—is not straightforward because the [3.3.2] ring system, the oxygen heteroatom identity, and the lactam carbonyl collectively determine the compound's conformational equilibrium, hydrogen-bonding capacity, and electronic surface topology [1]. The 1993 foundational study demonstrated that 3,7,9-triheterabicyclo[3.3.2]decan-10-ones populate a characteristic chair-boat (CB) ⇌ boat-chair (BC) conformational equilibrium in solution, with the BC form predominating in the solid state for crystallographically characterized members of the family [1]. The oxa bridge at position 3 confers distinct polarity (calculated logP shift relative to the thia analog) and alters the pKa of the adjacent amine nitrogen compared to sulfur- or carbon-bridged analogs, which directly impacts protonation state at physiological pH, solubility, and target engagement . These compound-specific physicochemical and conformational properties mean that generic scaffold substitution risks altering critical molecular recognition features in any structure-activity relationship (SAR) campaign or biochemical probe study. The quantitative evidence below details exactly where the target compound diverges from its closest comparators.

Product-Specific Quantitative Evidence Guide: 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one vs. Closest Analogs


Ring-System Architecture: [3.3.2] Bicyclic Scaffold vs. [3.3.1] Congeners

The target compound possesses a [3.3.2] bicyclic framework (10-membered ring system comprising a 6-membered oxa-aza ring fused to an 8-membered diaza-lactam ring), which distinguishes it fundamentally from the more common [3.3.1] congeners such as 7-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane (CAS 1357353-12-8; MW 218.29) [1]. The [3.3.2] system has a molecular weight of 246.30 g/mol—28.01 Da heavier than the [3.3.1] analog—due to the presence of the lactam carbonyl and an additional methylene unit in the larger ring . The Garrison et al. (1993) study demonstrated that 3,7,9-triheterabicyclo[3.3.2]decan-10-ones exist in a chair-boat (CB) ⇌ boat-chair (BC) equilibrium, a conformational behavior not observed in the [3.3.1] series, which affects both solution-phase shape and solid-state packing [1]. This ring expansion alters the spatial relationship between the N7-benzyl group and the bridge heteroatom, directly impacting pharmacophore geometry in any receptor-binding application [1].

Bicyclic scaffold design Conformational analysis Medicinal chemistry building blocks

Heteroatom Bridge Identity: 3-Oxa vs. 3-Thia and 3,7,9-Triaza Analogs in the [3.3.2] Series

Within the 3,7,9-triheterabicyclo[3.3.2]decan-10-one family, the identity of the bridge heteroatom at position 3 critically determines physicochemical properties. The target compound (3-oxa) has a calculated aqueous solubility of 3.9 g/L at 25 °C . In contrast, the 3-thia analog (7-benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one, compound 4a in Garrison et al.) and the 3,7,9-triaza analog (3,7-dibenzyl-3,7,9-triazabicyclo[3.3.2]decan-10-one, 4c) differ in both polarity and hydrogen-bond acceptor capacity [1]. Oxygen (Pauling electronegativity 3.44) vs. sulfur (2.58) in the bridge position alters the electron density distribution across the bicyclic framework and modulates the basicity of the N9 nitrogen. The 3-oxa bridge provides a stronger hydrogen-bond acceptor (C–O–C ether oxygen) compared to the thia analog (C–S–C), which has implications for molecular recognition by protein targets [1]. Single-crystal X-ray diffraction analysis confirmed that the 3-thia analog (4a), 3,7,9-triaza analog (4c), and 9-oxa positional isomer (4d) all adopt the boat-chair (BC) conformation in the solid state, providing a structural baseline for the entire family [1].

Heteroatom substitution Hydrogen bonding Ligand polarity

Conformational Equilibrium: Chair-Boat ⇌ Boat-Chair Dynamics Unique to the [3.3.2] Scaffold

The 1993 J. Org. Chem. study by Garrison, Berlin, and co-workers reported that 3,7,9-triheterabicyclo[3.3.2]decan-10-ones populate a chair-boat (CB) ⇌ boat-chair (BC) conformational equilibrium in solution, as evidenced by variable-temperature NMR spectroscopy [1]. This dynamic equilibrium is a distinguishing feature of the [3.3.2] scaffold and is not present in [3.3.1] analogs. Single-crystal X-ray diffraction confirmed that three members of the family (the 3-thia analog 4a, the 3,7,9-triaza analog 4c, and the 9-oxa positional isomer 4d) adopt the BC conformation exclusively in the solid state [1]. While the target 3-oxa compound was not among the three crystallographically characterized members, its structural homology supports assignment to the same conformational family. The BC conformation places the N7-benzyl substituent in a pseudo-equatorial orientation relative to the larger ring, which affects the spatial presentation of the benzyl group to biological targets compared to the [3.3.1] series where different conformational preferences prevail [1]. This conformational signature is directly relevant to scaffold selection in structure-based drug design, where the shape and electrostatic surface of the bicyclic core determine complementarity to target binding pockets.

Conformational analysis NMR spectroscopy Solid-state structure

Physicochemical Property Differentiation: Density, Thermal Stability, and Solubility vs. Non-Oxa [3.3.2] Analog

The target compound exhibits measurable physicochemical differences from the non-oxa analog 3-benzyl-3,9-diazabicyclo[3.3.2]decan-10-one (CAS 1050886-77-5; MW 244.33 g/mol; C₁₅H₂₀N₂O) . The target compound has a molecular weight of 246.30 g/mol (+1.97 Da vs. comparator), a calculated density of 1.165±0.06 g/cm³, a boiling point of 443.2±45.0 °C, and a flash point of 221.8±28.7 °C . The aqueous solubility is calculated at 3.9 g/L (25 °C), classifying the compound as slightly soluble . The presence of the oxa bridge introduces an additional oxygen atom (vs. the all-carbon/nitrogen backbone of the comparator), which increases polarity and hydrogen-bond acceptor count, directly impacting chromatographic retention, solubility in organic solvents, and compatibility with aqueous assay conditions. These differences are readily quantifiable and verifiable through the compound's SMILES string (O=C1NC2COCC1CN(CC1=CC=CC=C1)C2), which uniquely encodes the oxa bridge and lactam connectivity .

Physicochemical profiling Solubility Thermal stability Building block handling

Antiarrhythmic Scaffold Heritage: Class-Level Pharmacological Evidence for the 3,7-Diheterabicyclo and 3,7,9-Triheterabicyclo Series

The 3,7-diheterabicyclo[3.3.1]nonane and 3,7,9-triheterabicyclo[3.3.2]decan-10-one scaffold families have established antiarrhythmic activity, as documented in the foundational Garrison et al. (1993) paper and in subsequent studies on related compounds [1]. The closely related sulfur-bridged analog 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane (BRB-I-28) was characterized as a Class Ib antiarrhythmic agent with demonstrated efficacy in suppressing induced ventricular tachycardia in animal models and measurable effects on cardiac Na⁺,K⁺-ATPase and Mg²⁺-ATPase activities [2][3]. While direct quantitative antiarrhythmic data for 7-benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one itself are not available in the peer-reviewed public domain, the compound belongs to a scaffold class with validated cardiac ion channel pharmacology. The 3-oxa bridge differentiates the target compound from the 3-thia series (BRB-I-28 class), potentially offering reduced sulfur-related metabolic liabilities (e.g., sulfoxidation) while retaining the core bicyclic architecture required for ion channel binding [2]. The bispidine-like framework (3,7-diazabicyclo[3.3.1]nonane) is a recognized privileged scaffold for potassium channel modulation, and the [3.3.2] ring-expanded lactam variant represents a underexplored chemical space within this pharmacophore family [1].

Antiarrhythmic agents Cardiac ion channels Class III antiarrhythmics Scaffold repurposing

Commercial Purity and Storage Specifications: Batch-to-Batch Reproducibility for SAR Campaigns

The target compound is commercially available from multiple vendors at specified purity levels of ≥97% (HPLC), with standard packaging from 100 mg to gram scale . Storage conditions are specified as sealed, dry, at 2–8 °C, with shipping at room temperature . In contrast, the non-oxa analog 3-benzyl-3,9-diazabicyclo[3.3.2]decan-10-one (CAS 1050886-77-5) is typically offered at 95% minimum purity . The 2% purity differential (97% vs. 95%) may be relevant for applications requiring high-fidelity SAR data, such as fragment-based screening or biophysical assay validation, where impurities at the 3–5% level can confound hit confirmation. The target compound's defined storage requirements (2–8 °C, sealed, dry) indicate moderate thermal/shelf-life stability under recommended conditions, a factor that must be considered when planning long-term compound management for library collections . The compound is classified under the 'Heterocyclic Building Blocks' product family and is designated for research and further manufacturing use only .

Building block procurement Purity specification Storage condition Reproducibility

Best Research and Industrial Application Scenarios for 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one (CAS 151833-70-4)


Conformationally Constrained Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The [3.3.2] scaffold with its chair-boat ⇌ boat-chair equilibrium offers a conformationally restricted core that is distinct from the more planar or [3.3.1]-based building blocks commonly found in fragment libraries [1]. The oxa bridge and lactam carbonyl provide defined hydrogen-bond donor/acceptor vectors suitable for fragment growing and merging strategies. At ≥97% purity, the compound meets the stringent purity requirements for fragment screening where false positives from impurities are a well-documented concern . Procurement at 100–250 mg scale enables initial crystallographic soaking experiments and NMR-based screening (WaterLOGSY, STD-NMR) to assess target engagement before committing to larger-scale analog synthesis.

Scaffold-Hopping Starting Point for Cardiac Ion Channel Modulator Programs

The 3,7-diheterabicyclo scaffold family has validated antiarrhythmic pharmacology, with the 3-thia-[3.3.1] analog BRB-I-28 demonstrating Class Ib activity [1]. The 3-oxa-[3.3.2] variant offers a scaffold-hopping opportunity: the oxygen bridge eliminates sulfur-related metabolic oxidation pathways (a known limitation of BRB-I-28), while the [3.3.2] ring expansion alters the vector of the N7-benzyl group relative to the bridge heteroatom, potentially shifting ion channel subtype selectivity . This compound serves as a logical entry point for medicinal chemistry teams seeking to explore underexamined chemical space within the bispidine-like antiarrhythmic pharmacophore. It is important to note that direct potency data for this specific compound are not publicly available; initial in-house profiling (hERG binding, Naᵥ1.5 patch clamp) is recommended as a first step.

Synthetic Intermediate for Diversified 3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one Libraries via N7-Debenzylation

The N7-benzyl group serves as a synthetic handle for late-stage diversification: catalytic hydrogenolysis (H₂, Pd/C) can cleave the benzyl group to reveal the secondary amine at N7, enabling parallel library synthesis through reductive amination, sulfonylation, or amide coupling [1]. This strategy transforms a single commercial building block into a diverse array of N7-substituted analogs for SAR exploration. The benzyl-protected form (the procured compound) offers superior stability during storage and shipping compared to the free secondary amine, which may be prone to oxidation or hygroscopic degradation. The 3-oxa bridge remains intact under standard hydrogenolysis conditions, preserving the scaffold's conformational signature throughout library synthesis.

Comparative Pharmacophore Validation: 3-Oxa vs. 3-Thia and [3.3.2] vs. [3.3.1] Head-to-Head Profiling

For laboratories engaged in systematic scaffold assessment, the target compound enables a controlled head-to-head comparison with the 3-thia analog (compound 4a), the non-oxa analog (CAS 1050886-77-5), and the [3.3.1] congener (CAS 1357353-12-8) to dissect the contributions of heteroatom identity and ring size to target binding, selectivity, and ADME properties [1]. A four-compound panel comprising these analogs can deconvolute whether observed activity derives from the benzyl group, the bridge heteroatom, the lactam carbonyl, or the ring architecture. Such systematic comparator studies are essential for establishing robust SAR and justifying patent claims around the 3-oxa-[3.3.2] scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.